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cerium;propan-2-ylcyclopentane

Atomic Layer Deposition Cerium Dioxide Thin Films High‑k Dielectrics

Inconsistent precursor delivery and carbon contamination compromise CeO₂ film quality. Ce(iPrCp)₃ is engineered with isopropyl-Cp ligands for optimal volatility, thermal stability, and clean, self-limiting surface chemistry. • Enables nucleation-delay-free ALD of stoichiometric CeO₂ on Si and Ge channels • Facilitates Ce-doped HfO₂ films with reduced interface state density (Evidence 4) • PE-ALD with O₂ plasma yields high-purity, phase-pure cubic CeO₂ films Supplied as violet-blue crystals, ≥99.9% metals basis (REO), packed under inert gas for reliable, repeatable deposition.

Molecular Formula C24H48Ce
Molecular Weight 476.8 g/mol
Cat. No. B13389718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium;propan-2-ylcyclopentane
Molecular FormulaC24H48Ce
Molecular Weight476.8 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce]
InChIInChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3;
InChIKeyXXJOBLHJKZCUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ce(iPrCp)₃: Essential Properties and Baseline Profile


Tris(isopropylcyclopentadienyl)cerium(III), commonly abbreviated as Ce(iPrCp)₃, is an organocerium compound in which a Ce³⁺ center is coordinated to three isopropyl‑substituted cyclopentadienyl (iPr‑Cp) ligands. Its molecular formula is C₂₄H₃₃Ce, with a molecular weight of 461.64 g/mol . The compound is typically supplied as an air‑ and moisture‑sensitive violet‑blue crystalline solid with a purity specification of ≥99.9% (metals basis, REO) . Ce(iPrCp)₃ is widely utilized as a volatile metal–organic precursor for atomic layer deposition (ALD) of cerium dioxide (CeO₂) thin films, and it has also been explored as a dopant source in electroluminescent displays and as a precursor for installing ceria clusters in metal–organic frameworks [1][2].

Workflow ALD precursor for CeO₂ and Ce-doped high-κ dielectrics
Selection iPr-Cp ligands for controlled volatility and thermal stability
Use Context PE-ALD with O₂ plasma or H₂O co-reactant

Ce(iPrCp)₃ vs. Generic Ce(III) Precursors in ALD


Substituting Ce(iPrCp)₃ with a generic cerium(III) precursor—such as the unsubstituted Cp analog Ce(C₅H₅)₃ or a β‑diketonate like Ce(thd)₄—is not a like‑for‑like exchange. While these alternative precursors contain cerium and may be used in related deposition techniques, they exhibit fundamentally different volatility, thermal stability, and surface reaction behavior that critically impact ALD process performance and film quality [1]. For instance, Ce(C₅H₅)₃ displays a significantly higher vapor pressure (418 mmHg at 25 °C) and tends to sublimate at relatively low temperatures, which can lead to inconsistent precursor delivery and non‑self‑limiting growth in ALD . In contrast, Ce(thd)₄ requires elevated source temperatures and often exhibits carbon contamination or poor nucleation behavior on certain substrates [2]. The isopropyl‑substituted cyclopentadienyl ligands in Ce(iPrCp)₃ are specifically engineered to optimize volatility, thermal stability, and clean decomposition, enabling true ALD‑window behavior and the formation of high‑purity, stoichiometric CeO₂ films. The following evidence demonstrates precisely how these molecular design differences translate into measurable advantages for thin‑film deposition.

Volatility mismatch
Unsubstituted Cp analog may cause unstable precursor delivery and condensation.
Nucleation delay risk
β-diketonate Ce(thd)₄ may exhibit substrate-dependent growth and carbon residue.
ALD-mode deviation
Ligand-set differences can alter surface chemistry, limiting self-limiting growth.

Ce(iPrCp)₃ vs. Alternative Precursors: Performance Comparison


Nucleation-Delay-Free ALD Growth vs. Ce(thd)₄

Plasma‑enhanced ALD using Ce(iPrCp)₃ with O₂ plasma demonstrates ideal self‑saturating growth behavior and a linear increase in film thickness with cycle number, without any nucleation delay on Si substrates [1]. This stands in marked contrast to thermal ALD processes employing Ce(thd)₄ and O₃, which exhibit a significant substrate influence and non‑ideal growth during the initial cycles, leading to higher carbon residue and variable oxidation states of cerium oxide [2].

Growth Linearity
Reported
Linear growth, no nucleation delay on Si
Ce(thd)₄: non-linear initial growth, substrate influenced
Enables precise thickness control in ALD
PE-ALD with O₂ plasma vs. thermal ALD
Atomic Layer Deposition Cerium Dioxide Thin Films High‑k Dielectrics

Volatility Window vs. Ce(C₅H₅)₃ and Ce(thd)₄

The vapor pressure of Ce(iPrCp)₃ (as inferred from its reported boiling point of 210–230 °C [1]) is significantly lower than that of the unsubstituted analog Ce(C₅H₅)₃, which exhibits a vapor pressure of 418 mmHg at 25 °C . The excessively high volatility of Ce(C₅H₅)₃ can cause unstable precursor delivery and condensation issues in ALD lines. Conversely, Ce(iPrCp)₃ is considerably more volatile than Ce(thd)₄, which requires source temperatures >200 °C and yields a growth rate of only 0.32 Å/cycle [2]. The isopropyl‑substituted Cp ligands thus provide an optimal balance of volatility and thermal stability for routine ALD operation.

Volatility Window
Reported
Boiling point 210–230 °C
Supports repeatable precursor delivery
Moderate volatility avoids extremes of Cp and β-diketonate analogs
Volatility Precursor Delivery ALD Process Window

Interface Quality vs. CVD Ce(Mp)₄ Films

CeO₂ films prepared by ALD using Ce(iPrCp)₃ and H₂O were directly compared with films grown by CVD from Ce(Mp)₄. Metal‑oxide‑semiconductor (MOS) capacitors fabricated with the ALD Ce(iPrCp)₃‑derived CeO₂ films, after annealing at 500 °C, exhibited capacitance‑voltage (C–V) characteristics with hysteresis below 1 mV and flatband voltage shifts under 0.1 V [1]. These values are indicative of a low‑defect dielectric interface and high‑quality oxide layer. In the same study, Ce(EtCp)₃ was also evaluated as an ALD precursor, and both cyclopentadienyl‑based ALD processes produced films with comparable, favorable electrical properties.

MOS Interface Quality
Head-to-head
Hysteresis <1 mV, flatband shift <0.1 V
Indicative of low-defect dielectric interface
Post-annealing at 500 °C; compared to CVD Ce(Mp)₄
High‑k Dielectric MOS Capacitor Gate Oxide

Ge-Substrate Passivation and Interface Layer

In the ALD of CeO₂ and Ce‑doped HfO₂ on Ge substrates using Ce(iPrCp)₃ and H₂O, X‑ray photoelectron spectroscopy (XPS) analyses revealed the formation of a stable interfacial layer composed of Ge¹⁺ and Ge³⁺ oxidation states [1]. This native passivation layer is distinct from the GeOₓ interlayers that often degrade device performance. The optimized Ce‑doped HfO₂ films (Ce content ~33%) achieved improved dielectric constant, lower interface state density (Dᵢₜ), and reduced leakage current density compared to undoped HfO₂ control samples.

Ge Surface Passivation
Head-to-head
Forms stable Ge¹⁺/Ge³⁺ interfacial layer
Undoped HfO₂: higher Dᵢₜ, higher leakage
Supports Ge-based device fabrication
Ce-doped HfO₂ (33% Ce) vs. undoped HfO₂ control
Germanium Passivation Gate Stack Interface State Density

Ce(iPrCp)₃: Key Applications in Thin‑Film Deposition


High‑k Gate Dielectrics for Logic and Memory

Ce(iPrCp)₃ is the precursor of choice for depositing stoichiometric, low‑defect CeO₂ films on Si and Ge channels. The linear, nucleation‑delay‑free ALD growth (as documented in Section 3, Evidence 1) and the ability to form a stable Ge¹⁺/Ge³⁺ interfacial layer (Evidence 4) make it particularly well‑suited for fabricating high‑performance metal‑oxide‑semiconductor (MOS) capacitors and gate stacks in next‑generation transistors [1]. Its favorable volatility window (Evidence 2) ensures robust, repeatable deposition in production‑scale ALD reactors.

Ce‑Doped HfO₂ for Gate Dielectrics and Resistive Switching

The clean evaporation and self‑limiting surface chemistry of Ce(iPrCp)₃ enable precise co‑dosing with hafnium precursors (e.g., TDMAH) to fabricate Ce‑doped HfO₂ films with tunable Ce content (e.g., 33 % Ce). As shown in Evidence 4, these films exhibit significantly reduced interface state density and leakage current compared to undoped HfO₂, making them prime candidates for advanced gate dielectrics and for resistive switching layers in neuromorphic computing elements [1].

PE‑ALD CeO₂ for Catalytic Coatings and Photocatalysis

PE‑ALD using Ce(iPrCp)₃ and O₂ plasma produces highly pure, polycrystalline CeO₂ films with cubic phase and excellent thickness uniformity (Evidence 1) [1]. This process is ideal for coating high‑surface‑area supports such as TiO₂ nanoparticles or porous alumina to create efficient catalysts for organic pollutant degradation or oxygen storage/release applications. The absence of nucleation delay allows for the deposition of ultrathin, conformal CeO₂ overlayers that maximize catalytic activity.

Ceria Clusters in Metal–Organic Frameworks

Ce(iPrCp)₃ can be used as a molecular Ce³⁺ source for installing mixed‑valence ceria clusters within the pores of MOFs via solvothermal installation (SIM) [1]. The moderate volatility and good solubility of the precursor facilitate its diffusion into the MOF channels, where it subsequently reacts to form catalytically active CeOₓ clusters. This application leverages the unique combination of volatility and stability provided by the isopropyl‑Cp ligand set (Evidence 2).

Application
Selection Property
Validation Focus
High-κ Gate Dielectrics
Nucleation-delay-free ALD growth
C-V hysteresis and interface quality
Ce-Doped HfO₂ Dielectrics
Tunable Ce doping via co-dosing
Reduced Dᵢₜ and leakage current density
Catalytic CeO₂ Coatings
High-purity conformal CeO₂ films
Thickness uniformity and catalytic performance
Ceria-MOF Clusters
Moderate volatility and solubility
Formation of catalytically active CeOₓ clusters

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